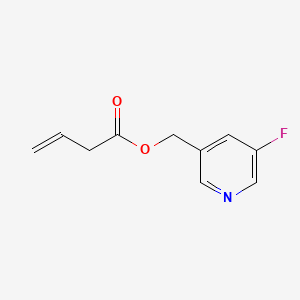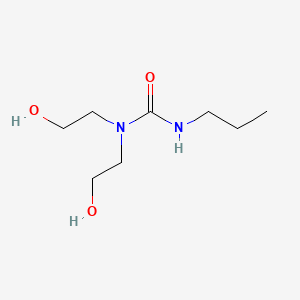
Urea, N,N-bis(2-hydroxyethyl)-N'-propyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, N,N-bis(2-hydroxyethyl)-N’-propyl- is a chemical compound with the molecular formula C8H18N2O3. It is a derivative of urea, where the nitrogen atoms are substituted with hydroxyethyl and propyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing urea, N,N-bis(2-hydroxyethyl)-N’-propyl- involves the reaction of ethylene glycol with urea in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained. Another method involves the reaction of propylamine with urea, followed by the addition of ethylene oxide to introduce the hydroxyethyl groups.
Industrial Production Methods
In industrial settings, the production of urea, N,N-bis(2-hydroxyethyl)-N’-propyl- often involves large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high efficiency and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the production rate.
Chemical Reactions Analysis
Types of Reactions
Urea, N,N-bis(2-hydroxyethyl)-N’-propyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The hydroxyethyl groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used to introduce halides.
Major Products
Oxidation: Aldehydes, carboxylic acids
Reduction: Amines, alcohols
Substitution: Halides, alkyl derivatives
Scientific Research Applications
Urea, N,N-bis(2-hydroxyethyl)-N’-propyl- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of polymers and resins.
Biology: The compound is used in the purification of proteins and enzymes due to its ability to act as a denaturant.
Medicine: It is explored for its potential use in drug delivery systems and as a stabilizer for pharmaceutical formulations.
Industry: The compound is used in the production of cosmetics, adhesives, and coatings due to its moisturizing and binding properties.
Mechanism of Action
The mechanism by which urea, N,N-bis(2-hydroxyethyl)-N’-propyl- exerts its effects involves interactions with molecular targets such as proteins and enzymes. The hydroxyethyl groups can form hydrogen bonds with amino acid residues, leading to changes in protein conformation and activity. The propyl group provides hydrophobic interactions, enhancing the compound’s binding affinity to hydrophobic regions of proteins.
Comparison with Similar Compounds
Similar Compounds
Urea, N,N-bis(2-hydroxyethyl)-: Similar structure but lacks the propyl group.
Urea, N,N-bis(2-hydroxyethyl)-N’-methyl-: Similar structure with a methyl group instead of a propyl group.
Uniqueness
Urea, N,N-bis(2-hydroxyethyl)-N’-propyl- is unique due to the presence of both hydroxyethyl and propyl groups, which provide a balance of hydrophilic and hydrophobic properties. This makes it particularly useful in applications where both types of interactions are required, such as in protein purification and drug delivery systems.
Properties
CAS No. |
15194-30-6 |
|---|---|
Molecular Formula |
C8H18N2O3 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
1,1-bis(2-hydroxyethyl)-3-propylurea |
InChI |
InChI=1S/C8H18N2O3/c1-2-3-9-8(13)10(4-6-11)5-7-12/h11-12H,2-7H2,1H3,(H,9,13) |
InChI Key |
GBPMHVWWNARLJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)N(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(9h-Fluoren-2-yl)ethyl]benzoic acid](/img/structure/B14704187.png)
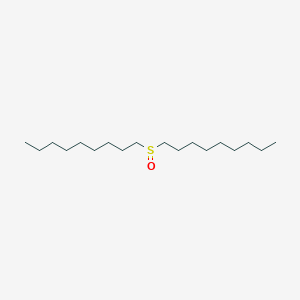
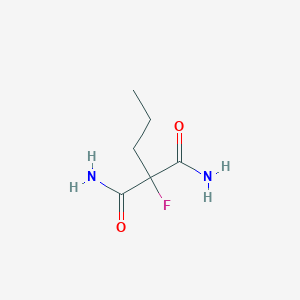
![Ethyl [(3-methoxyphenyl)methoxy]carbamate](/img/structure/B14704211.png)
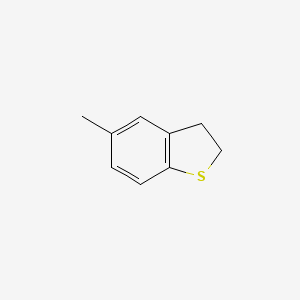
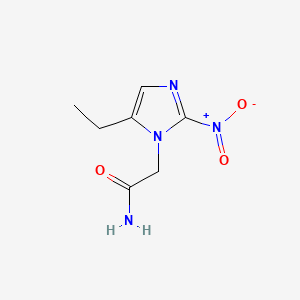
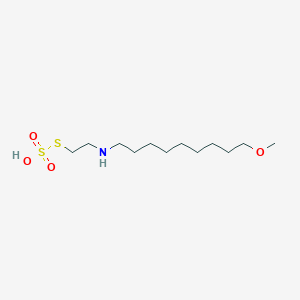
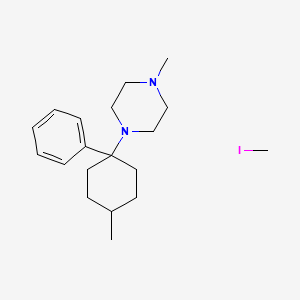
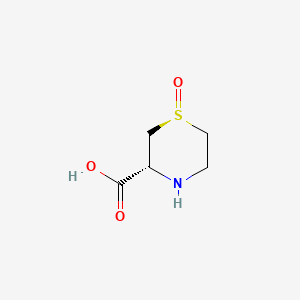
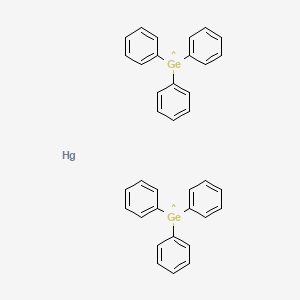
![6,7-Dimethoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol](/img/structure/B14704251.png)
![4-Amino-6-phenyl-3-[(prop-2-en-1-yl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B14704255.png)
![1-(2-Chloroethyl)-1-nitroso-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B14704257.png)
